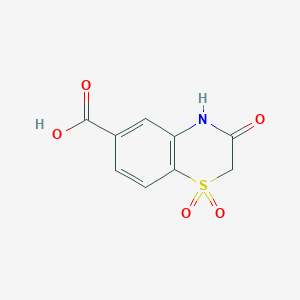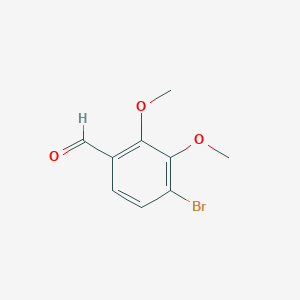
4-Bromo-2,3-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethoxybenzaldehyde can be synthesized through the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The bromination process is selective, targeting the position adjacent to the methoxy groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Bromo-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-bromo-2,3-dimethoxybenzoic acid.
Reduction: Formation of 4-bromo-2,3-dimethoxybenzyl alcohol.
科学的研究の応用
4-Bromo-2,3-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 4-Bromo-2,3-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. The bromine and methoxy groups can influence its reactivity and binding affinity, potentially affecting various biochemical pathways.
類似化合物との比較
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with different positioning of methoxy groups.
2-Bromo-3,4-dimethoxybenzaldehyde: Another isomer with bromine and methoxy groups in different positions.
4-Bromo-3,5-dimethoxybenzaldehyde: Differently substituted benzaldehyde with potential variations in reactivity and applications.
Uniqueness: 4-Bromo-2,3-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The positioning of the bromine and methoxy groups can affect its electronic properties and interactions with other molecules, making it a valuable compound for targeted synthesis and research.
特性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
4-bromo-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-6(5-11)3-4-7(10)9(8)13-2/h3-5H,1-2H3 |
InChIキー |
SDCMLDZFKNWYMR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1OC)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)

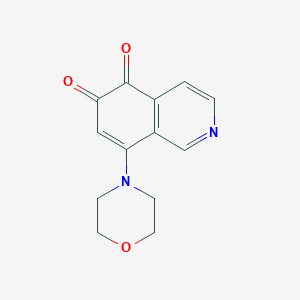
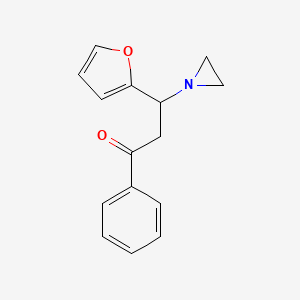
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)
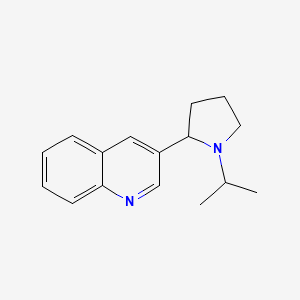
![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)

![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)



![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)
